1-Decyl-3-phenylthiourea
Description
1-Decyl-3-phenylthiourea is a substituted thiourea derivative with the general structure R1NHC(S)NR2R3, where the decyl (C10H21) and phenyl (C6H5) groups are attached to the thiourea scaffold. Thioureas are widely studied for their diverse applications, including roles as chemical intermediates, biological agents, and materials in environmental science . Thioureas exhibit conformational flexibility, which is influenced by substituents, enabling tunability for specific applications .
Properties
Molecular Formula |
C17H28N2S |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-decyl-3-phenylthiourea |
InChI |
InChI=1S/C17H28N2S/c1-2-3-4-5-6-7-8-12-15-18-17(20)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H2,18,19,20) |
InChI Key |
UVUCPCPTOJJVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
1-Decyl-3-phenylthiourea can be synthesized through the reaction between n-dodecylamine and phenyl isothiocyanate. Here’s the synthetic route:
Thiourea Synthesis:
Chemical Reactions Analysis
1-Decyl-3-phenylthiourea can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions are not explicitly documented, but further research could explore these aspects.
Scientific Research Applications
Chemistry: It may serve as a building block for designing new compounds.
Biology: Researchers might investigate its interactions with biological molecules.
Medicine: Its pharmacological properties could be explored for potential therapeutic applications.
Industry: It could find use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which 1-Decyl-3-phenylthiourea exerts its effects remains an area of study. Researchers would need to investigate its molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-Decyl-3-phenylthiourea and analogous thiourea derivatives:
Key Observations:
- Alkyl Chain Length: Longer alkyl chains (e.g., decyl vs.
- Aromatic Substituents : Electron-withdrawing groups (e.g., chlorine in ) may enhance hydrogen-bonding interactions, influencing crystallinity and stability. Methyl or dimethyl groups (e.g., ) could sterically hinder reactivity or alter solubility.
- Conformational Flexibility : Thioureas with bulky substituents exhibit restricted rotation around the C–N bonds, affecting their molecular conformation and interaction with targets .
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